1-Iodo-4-(2-methylpropoxy)benzene
Description
1-Iodo-4-(2-methylpropoxy)benzene is an iodoarene derivative featuring a 2-methylpropoxy (isobutoxy) substituent at the para position relative to the iodine atom. This compound belongs to a broader class of functionalized iodobenzenes, which are pivotal intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and radiofluorination processes . The 2-methylpropoxy group introduces steric bulk and moderate electron-donating effects, influencing reactivity and stability in catalytic systems.
Properties
Molecular Formula |
C10H13IO |
|---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
1-iodo-4-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H13IO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 |
InChI Key |
PTOQTDPZLASRJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Iodo-4-methoxybenzene (C₇H₇IO)
- Substituent : Methoxy (-OCH₃), a stronger electron-donating group.
- Reactivity : Exhibits higher yields (70%) in Ni-catalyzed reductive coupling reactions due to enhanced electron density at the aromatic ring, facilitating oxidative addition .
- Limitation : Susceptible to demethylation under harsh conditions, limiting utility in acidic environments.
1-Iodo-4-(trifluoromethyl)benzene (C₇H₄F₃I)
- Substituent : Trifluoromethyl (-CF₃), a strong electron-withdrawing group.
- Reactivity : Lower yield (42%) in cross-couplings due to reduced electron density . Forms bridged μ-oxa compounds during oxidation with peracetic acid, complicating synthesis of (diacetoxyiodo)arenes .
- Applications : Compatible with Pd/XantPhos systems for diaryl cyclopropane synthesis .
1-Iodo-2-methoxybenzene (C₇H₇IO)
- Substituent : Methoxy at the ortho position.
- Reactivity : Yields drop to 33% due to steric hindrance and unfavorable electronic effects, highlighting the importance of substituent position .
Alkoxy Substituent Variations
1-Iodo-4-(prop-2-ynyloxy)benzene (C₉H₇IO)
- Substituent : Propargyloxy (-O-CH₂-C≡CH).
- Properties: Higher molecular weight (258.06 g/mol) and linear alkyne moiety enable click chemistry applications.
1-Iodo-4-(vinyloxy)benzene (C₈H₇IO)
- Substituent : Vinyloxy (-O-CH=CH₂).
- Stability : Discontinued commercial availability suggests challenges in synthesis or storage, possibly due to polymerization .
Steric and Electronic Profiles
*Calculated based on molecular formula C₁₀H₁₃IO.
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